2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
Description
The compound 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide features a pyrimido[5,4-b]indole core substituted with a 2-chlorobenzyl group at position 3 and an acetamide side chain linked to a 3,4-dimethoxyphenyl moiety. This structure combines a heterocyclic scaffold with halogenated and methoxy-substituted aromatic groups, which are commonly associated with enhanced binding affinity to biological targets (e.g., kinases or receptors) and improved metabolic stability . The 3,4-dimethoxy group on the phenyl ring may contribute to electron-donating effects, influencing solubility and intermolecular interactions.
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O4/c1-35-22-12-11-18(13-23(22)36-2)30-24(33)15-32-21-10-6-4-8-19(21)25-26(32)27(34)31(16-29-25)14-17-7-3-5-9-20(17)28/h3-13,16H,14-15H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCLCOPODUUDKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features, including a pyrimidine ring, an indole moiety, and an acetamide group. This article reviews the biological activity of this compound, focusing on its potential applications in cancer therapy and other therapeutic areas.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 486.9 g/mol. Its structure includes multiple heterocycles that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H23ClN4O3 |
| Molecular Weight | 486.9 g/mol |
| CAS Number | 1189927-91-0 |
The biological activity of this compound is hypothesized to be linked to its ability to interact with various biological targets, particularly in cancer cells. The presence of the chlorobenzyl group may enhance its affinity for certain receptors or enzymes involved in tumorigenesis. Preliminary studies suggest that compounds with similar structural motifs have shown promise as kinase inhibitors, which are crucial in cancer treatment strategies.
In Vitro Studies
Recent research has focused on the cytotoxic effects of this compound against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound was tested against human ovarian carcinoma (SKOV-3), prostate cancer (PC-3), cervical cancer (HeLa), and acute monocytic leukemia (THP-1) cells using MTT assays. Results indicated significant cytotoxicity with varying IC50 values across different cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| SKOV-3 | 23.69 |
| PC-3 | 73.05 |
| HeLa | 64.66 |
| THP-1 | 39.08 |
These findings suggest that the compound exhibits selective toxicity towards certain cancer types, potentially making it a candidate for further development .
Case Studies
Several studies have explored the biological implications of related compounds. For example, research on indole derivatives has demonstrated their effectiveness as anticancer agents due to their ability to induce apoptosis in malignant cells and inhibit cell proliferation .
In one notable study, a series of indole-based compounds were synthesized and evaluated for their antitumor activity, revealing that modifications to the indole structure could enhance biological efficacy and selectivity .
Potential Applications
The unique structural characteristics of This compound suggest several potential therapeutic applications:
- Cancer Therapy : Due to its cytotoxic properties against various cancer cell lines.
- Antimicrobial Activity : The presence of specific functional groups may confer antibacterial or antifungal properties.
- Kinase Inhibition : As part of a class of compounds targeting specific kinases involved in cancer progression.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural analogs and their differences from the target compound:
*Note: Molecular weight calculated based on formula C₂₈H₂₄ClN₄O₄ (exact value may vary depending on isotopic composition).
Key Structural and Functional Differences
In contrast, the compound from substitutes this with a 3-(4-chlorophenyl) group, altering spatial orientation and electronic effects.
Acetamide-Linked Aromatic Groups
- The N-(3,4-dimethoxyphenyl) group in the target compound provides two methoxy substituents, enhancing polarity and hydrogen-bonding capacity compared to the N-(3-methoxybenzyl) or N-(2,5-dimethylphenyl) groups. The latter’s methyl groups may reduce solubility but improve lipophilicity.
Linker Modifications
Hypothetical Implications of Structural Differences
- Solubility : The 3,4-dimethoxyphenyl group in the target compound likely improves water solubility compared to methyl-substituted analogs due to increased polarity.
- Binding Affinity : The 2-chlorobenzyl group may enhance target binding via hydrophobic interactions, whereas the 4-chlorophenyl variant could exhibit altered selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
